molecular formula C11H13ClN2O3 B8462921 Ethyl (2-amino-5-chlorobenzoyl)aminoacetate

Ethyl (2-amino-5-chlorobenzoyl)aminoacetate

Cat. No. B8462921
M. Wt: 256.68 g/mol
InChI Key: KJZXSUGIIFYAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-amino-5-chlorobenzoyl)aminoacetate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 2-[(2-amino-5-chlorobenzoyl)amino]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-2-17-10(15)6-14-11(16)8-5-7(12)3-4-9(8)13/h3-5H,2,6,13H2,1H3,(H,14,16)

InChI Key

KJZXSUGIIFYAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a mixed liquor of 160 ml of dioxane with 40 ml of water were dissolved 10.5 g of glycine ethyl ester hydrochloride, and 11.9 g of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione were added. To this were added dropwise 8.1 g of triethylamine at room temperature under stirring, and the mixture was stirred for 30 minutes. After stirring further for 1 hour, dioxane was distilled off and 100 ml of water were added. The deposits were collected by filtration, washed with water and dried. Then, these were recrystallized from carbon tetrachloride to obtain 11.0 g of title compound, m.p. 108°-110° C.
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
solvent
Reaction Step Two

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